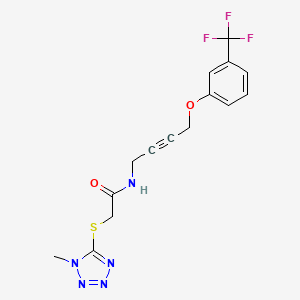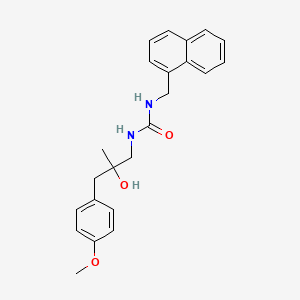
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide, also known as FPPP hydrobromide, is a chemical compound that has been the subject of significant scientific research in recent years. This compound is a synthetic derivative of phenylpiperazine, which is a class of compounds that has been found to have various pharmacological effects. FPPP hydrobromide has been studied for its potential use as a research tool in the fields of neuroscience and pharmacology.
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted to study the adsorption behaviors and inhibition efficiencies, revealing that specific derivatives could effectively protect iron surfaces from corrosion. This research indicates potential applications in protecting industrial materials (Kaya et al., 2016).
Metabolic Studies
In metabolic studies, a neuroleptic agent labeled with a piperidine derivative was synthesized for investigating its metabolic pathways. This study underscores the utility of fluorinated piperidine derivatives in tracing and understanding the metabolism of pharmacologically active compounds (Nakatsuka et al., 1981).
Antiproliferative Agents
A series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various carcinoma cells. These compounds exhibited potent activity, suggesting their potential as therapeutic agents in cancer treatment (Prasad et al., 2009).
properties
IUPAC Name |
2-fluoro-3-piperidin-3-ylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.BrH/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8;/h1,4-5,8,13-14H,2-3,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQSXMIFVGFCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C(=CC=C2)O)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)
![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768621.png)
![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)


![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

